molecular formula C5H5N5 B174118 [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine CAS No. 13223-53-5

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B174118
CAS RN: 13223-53-5
M. Wt: 135.13 g/mol
InChI Key: IDWOVLRXXSZXNI-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyrimidines” are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidines” has been carried out under green chemistry conditions via multicomponent reaction . The compounds were characterized by different spectral and elemental analyses .


Molecular Structure Analysis

The “[1,2,4]Triazolo[1,5-a]pyrimidine” heterocycle system presents four different families of isomers . The well-known “[1,2,4]Triazolo[1,5-a]pyrimidine” isomer is the most studied .


Chemical Reactions Analysis

The substituted “[1,2,4]Triazolo[1,5-a]pyrimidines” are a new class of highly active herbicides . Protection of Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury by the branched-chain amino acids was observed .


Physical And Chemical Properties Analysis

The structure of all the compounds was confirmed by IR, 1 H-NMR, MS, and elemental analysis .

Scientific Research Applications

Anti-tumor Activities

  • Scientific Field : Oncology
  • Summary of Application : [1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized to find novel anti-tumor compounds . These compounds were tested for their anti-tumor activities against cancer cell lines (HT-1080 and Bel-7402) in vitro .
  • Methods of Application : The structures of all the compounds were confirmed by IR, 1 H-NMR, MS and elemental analysis . Their anti-tumor activities were tested in vitro by the MTT method .
  • Results or Outcomes : Among the synthesized compounds, compound 19 displayed the best anti-tumor activity, with IC 50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .

Gastric Cancer Treatment

  • Scientific Field : Gastric Oncology
  • Summary of Application : A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . These compounds were tested for their antiproliferative activities against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 .
  • Methods of Application : The antiproliferative activities of the target compounds H1 – H18 were tested against the mentioned cancer cell lines . The most active compound, H12, was further tested for its effects on the growth and colony formation of MGC-803 cells .
  • Results or Outcomes : Compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC 50 values of 9.47, 9.58 and 13.1 μM, respectively . It also exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound H12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Antifungal Activities

  • Scientific Field : Mycology
  • Summary of Application : Some [1,2,4]Triazolo[1,5-a]pyrimidines have been found to possess antifungal activities .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Antibacterial Activities

  • Scientific Field : Microbiology
  • Summary of Application : Some [1,2,4]Triazolo[1,5-a]pyrimidines have been found to act as antibacterial agents .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Herbicidal Activities

  • Scientific Field : Agrochemistry
  • Summary of Application : Some [1,2,4]Triazolo[1,5-a]pyrimidines have been found to possess herbicidal activities .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Antitubercular Activities

  • Scientific Field : Microbiology
  • Summary of Application : Some [1,2,4]Triazolo[1,5-a]pyrimidines have been found to act as antitubercular agents .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Future Directions

The potential of “[1,2,4]Triazolo[1,5-a]pyrimidines” has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This greatly encouraged researchers to explore more potent analogs of such structures .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWOVLRXXSZXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390293
Record name [1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine

CAS RN

13223-53-5
Record name [1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
MC Pismataro, T Felicetti, C Bertagnin, MG Nizi… - European Journal of …, 2021 - Elsevier
In the search for new anti-influenza virus (IV) compounds, we have identified the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) as a very suitable scaffold to obtain compounds able to disrupt IV …
Number of citations: 12 www.sciencedirect.com
HS Mohamed, NH Amin, MT El-Saadi… - Bioorganic …, 2022 - Elsevier
A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as combretastatin CA-4 analogs. They were screened for anticancer and tubulin …
Number of citations: 17 www.sciencedirect.com
L Chen, TY Ji, XS Huo, ZY Zeng, WX Ye, CC Dai… - European Journal of …, 2022 - Elsevier
Following our previously reported compound 3, we designed and synthesized a series of new 2-(substituted amino)- [1,2,4]triazolo[1,5-a]pyrimidines as potential tubulin polymerization …
Number of citations: 8 www.sciencedirect.com
H Repich, S Orysyk, P Savytskyi… - Acta Crystallographica …, 2017 - scripts.iucr.org
The title compound, C13H12ClN5, was synthesized by the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2. The molecular structure …
Number of citations: 7 scripts.iucr.org
DA Pyatakov, AN Sokolov, AV Astakhov… - The Journal of …, 2015 - ACS Publications
The acid-catalyzed condensation between 2-aminosubstituted [1,2,4]triazolo[1,5-a]pyrimidines and their analogues with various saturation of the pyrimidine ring and 1,3-diketones or 1,1…
Number of citations: 26 pubs.acs.org
AV Astakhov, VM Chernyshev - Chemistry of Heterocyclic Compounds, 2012 - Springer
It has previously been shown that the reaction of 1-phenyl [1, 2, 4] triazole-3, 5-diamine perchlorate with 1, 3-diketones or 1, 1, 3, 3-tetraethoxypropane yields 2-amino-1-phenyl [1, 2, 4] …
Number of citations: 7 link.springer.com
SR Merugu, S Cherukupalli… - Chemistry & …, 2022 - Wiley Online Library
[1,2,4]Triazolo[1,5‐a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti‐tubercular, CB 2 …
Number of citations: 1 onlinelibrary.wiley.com
VM Chernyshev, DA Pyatakov, AN Sokolov… - Tetrahedron, 2014 - Elsevier
Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines react with the chlorides of chloroacetic, 3-chloropropanoic, and 4-…
Number of citations: 34 www.sciencedirect.com
J Desantis, S Massari, A Corona, A Astolfi, S Sabatini… - Molecules, 2020 - mdpi.com
Despite great efforts have been made in the prevention and therapy of human immunodeficiency virus (HIV-1) infection, however the difficulty to eradicate latent viral reservoirs together …
Number of citations: 21 www.mdpi.com
S Massari, J Desantis, G Nannetti, S Sabatini… - Organic & …, 2017 - pubs.rsc.org
Two facile and efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed, via …
Number of citations: 28 pubs.rsc.org

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